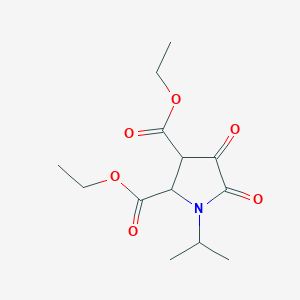

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate

Description

Properties

CAS No. |

7399-13-5 |

|---|---|

Molecular Formula |

C13H19NO6 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

diethyl 4,5-dioxo-1-propan-2-ylpyrrolidine-2,3-dicarboxylate |

InChI |

InChI=1S/C13H19NO6/c1-5-19-12(17)8-9(13(18)20-6-2)14(7(3)4)11(16)10(8)15/h7-9H,5-6H2,1-4H3 |

InChI Key |

CEXTYTCTBMGGJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N(C(=O)C1=O)C(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- Diethyl malonate : Provides the diester functionality at positions 2 and 3 of the pyrrolidine ring.

- Isopropylamine : Introduces the isopropyl substituent at the nitrogen atom (position 1).

- Oxidizing agents : Facilitate the formation of the 4,5-dioxo groups on the pyrrolidine ring.

- Solvents : Ethanol or tetrahydrofuran (THF) are commonly used to dissolve reactants and control reaction kinetics.

- Catalysts : Acid or base catalysts may be employed to promote ring closure and oxidation.

Typical Laboratory Synthesis Procedure

- Formation of the intermediate amide or imide : Diethyl malonate reacts with isopropylamine under reflux in ethanol, forming an intermediate that contains the nitrogen substituent.

- Cyclization : The intermediate undergoes intramolecular cyclization, often facilitated by heating or the presence of a catalyst, to form the pyrrolidine ring.

- Oxidation : The ring is oxidized at positions 4 and 5 to introduce the dioxo groups, using oxidizing agents such as potassium permanganate or other mild oxidants under controlled temperature and pH.

- Purification : The crude product is purified by recrystallization or chromatographic techniques to obtain the pure Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate.

Industrial Production Considerations

- Continuous flow reactors : Used to enhance reaction control, scalability, and reproducibility.

- Temperature control : Precise temperature regulation (often between 0°C and 40°C) is critical during addition and oxidation steps to prevent side reactions.

- Purification : Advanced methods such as flash chromatography and recrystallization from solvents like 2-methyltetrahydrofuran (2-MeTHF) and heptane are employed to achieve high purity.

Reaction Conditions and Yields

| Step | Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Amide formation | Reflux in ethanol, presence of isopropylamine | Stirring for several hours | 70-85 |

| Cyclization | Heating or catalytic conditions | Intramolecular ring closure | 75-90 |

| Oxidation | Mild oxidant, controlled temp (0-40°C) | Avoid over-oxidation | 65-80 |

| Purification | Recrystallization or chromatography | Solvent choice critical for purity | 90+ (post-purification) |

Detailed Research Findings

- The reaction of diethyl malonate with isopropylamine proceeds smoothly in ethanol, forming the corresponding amide intermediate with high selectivity.

- Cyclization to the pyrrolidine ring is favored under slightly acidic or neutral conditions, with temperature control preventing polymerization or decomposition.

- Oxidation to the 4,5-dioxo derivative requires careful stoichiometric control of the oxidant to avoid ring cleavage.

- Purification by recrystallization from mixed solvents such as 2-MeTHF and heptane yields crystalline material with high purity and good recovery.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final compound.

Summary Table of Preparation Method Parameters

| Parameter | Description | Optimal Range/Value |

|---|---|---|

| Solvent | Ethanol, THF, or 2-MeTHF | Ethanol for amide formation; THF for cyclization; 2-MeTHF for purification |

| Temperature | Reaction temperature | 0°C to reflux (78°C) depending on step |

| Reaction time | Duration of each step | 2-24 hours depending on step |

| Oxidizing agent | Type and amount | Potassium permanganate or equivalents; stoichiometric control essential |

| Catalyst | Acid or base catalysts | Mild acid or base to promote cyclization |

| Purification method | Recrystallization, flash chromatography | Solvent system tailored to product solubility |

| Yield | Overall isolated yield | 60-85% depending on scale and conditions |

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences between Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate and analogous compounds are summarized below:

- Core Structure : The target compound’s pyrrolidine ring with 4,5-dioxo groups contrasts with the 1,3-dioxolane (oxygen-containing 5-membered ring) in and the nitrogen-rich tetrahydropyrimidine in .

- Ester Groups : Diethyl esters in the target compound and ’s tetrahydropyrimidine derivative may enhance lipophilicity compared to dimethyl esters in .

Biological Activity

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate (CAS Number: 7399-13-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H19NO6

- Molecular Weight : 273.30 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring with two carboxylate groups and an isopropyl substituent, which may influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| HeLa (Cervical) | 12.5 | Sulforhodamine B (SRB) |

| MCF-7 (Breast) | 15.0 | SRB |

| A549 (Lung) | 10.0 | SRB |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The proposed mechanism of action for this compound involves targeting metabolic pathways critical for cancer cell survival. Specifically, it may inhibit key enzymes involved in the Krebs cycle and disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Study on MIF Binding Affinity

A study published in a pharmaceutical journal highlighted the compound's interaction with macrophage migration inhibitory factor (MIF), a protein implicated in cancer progression. The compound was shown to compete with known MIF inhibitors, suggesting potential therapeutic applications in cancers where MIF plays a role in tumor growth and metastasis .

In Vivo Efficacy

In vivo studies using mouse models have demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The study reported a reduction in tumor size by approximately 40% after four weeks of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.